REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](O)(=[O:9])/[CH:6]=[CH:7]/[CH3:8].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:8][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:5](=[O:9])[CH2:6]1 |f:0.1.2.3|
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Name
|
|
Quantity
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31.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted
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Type
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TEMPERATURE
|
Details
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under reflux for 5 hours
|
Duration
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5 h
|
Type
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FILTRATION
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Details
|
After filtering the reaction solution, benzene
|
Type
|
CUSTOM
|
Details
|
was removed from the filtrate by distillation
|
Type
|
DISTILLATION
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Details
|
the residue was distilled in a vacuum (120°-123° C./12 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |